3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one
Description
Properties
IUPAC Name |
3-methyl-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]but-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11(2)9-15(19)18-8-4-5-13(10-18)20-14-6-7-16-12(3)17-14/h6-7,9,13H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFRINFMTXHPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one typically involves a multi-step process. One common route starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The final step involves the formation of the but-2-en-1-one structure via aldol condensation or similar reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s key structural elements and their analogs in related molecules are summarized below:
Key Observations:
- Piperidine vs. Piperazine: The target compound’s piperidine ring (vs.
- Enone vs. Pyridopyrimidinone: The enone system in the target may enhance covalent binding to targets compared to the non-reactive pyridopyrimidinone cores in –2 .
- Substituent Positioning : The 3-((2-methylpyrimidin-4-yl)oxy) group on piperidine (target) contrasts with 4-position substituents in , which could sterically hinder binding to certain kinases .
Physicochemical Properties
Key Observations:
Research Findings and Implications
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 2-methylpyrimidin-4-ol with a piperidine intermediate, followed by enone formation—a route less complex than multi-step heterocycle syntheses in –2 .
SAR Insights: Replacing the enone with a pyridopyrimidinone () may reduce reactivity but improve solubility . Fluorination () could enhance the target’s metabolic stability without altering core pharmacodynamics .
Contradictions: highlights the importance of linker flexibility (e.g., propoxy groups) for target engagement, suggesting rigidity from the enone might limit conformational adaptability .
Biological Activity
3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one is a synthetic organic compound with potential therapeutic applications. Its structure includes a piperidine ring, a pyrimidine moiety, and an enone functional group, which may contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of 3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on pyrimidine derivatives have shown promising antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 3-Methyl-Pyrimidine Derivative | 0.0039 | Staphylococcus aureus |
| Another Pyrimidine Derivative | 0.025 | Escherichia coli |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, suggesting that 3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one may also exhibit such activity. For example, derivatives targeting the TEAD transcription factor have demonstrated effective inhibition in cellular assays .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
Receptor Binding : The piperidine and pyrimidine moieties may facilitate binding to receptors or enzymes, modulating their activity.
Enzyme Modulation : The enone functional group can participate in nucleophilic attacks, potentially leading to covalent modifications of target proteins.
Study on Antimicrobial Properties
A study conducted on a series of pyridine and pyrimidine derivatives revealed that compounds with similar structural features to 3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one exhibited significant antimicrobial activity. The study highlighted the importance of functional groups in enhancing bioactivity.
Research on Enzyme Inhibition
In another study focusing on enzyme inhibitors, it was found that certain piperidine derivatives could effectively inhibit the activity of enzymes involved in cancer progression. The results indicated that structural modifications could enhance inhibitory potency, suggesting a pathway for optimizing the design of new inhibitors based on the compound .
Q & A
Q. What are the key considerations for synthesizing 3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one?
The synthesis typically involves multi-step reactions requiring precise control of conditions such as temperature, solvent polarity, and catalyst selection. For example:
- Solvent choice : Polar aprotic solvents (e.g., dimethylformamide or ethanol) are often used to stabilize intermediates and enhance reaction efficiency .
- Catalysts : Lewis acids or bases may accelerate coupling reactions between the piperidine and pyrimidine moieties .
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the final product with >95% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Spectroscopic methods are essential:
- NMR : ¹H and ¹³C NMR verify the connectivity of the piperidinyl, pyrimidinyl, and enone groups. For example, the enone’s α,β-unsaturated carbonyl shows a characteristic downfield shift in ¹³C NMR (~190 ppm) .
- IR : Stretching frequencies for C=O (~1670 cm⁻¹) and C-O-C (~1250 cm⁻¹) confirm functional groups .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
Q. What are the primary biological targets under investigation for this compound?
Preliminary studies on structurally analogous compounds suggest interactions with:
- Kinases : Due to the pyrimidine moiety’s resemblance to ATP-binding site motifs .
- GPCRs : The piperidine ring may engage with neurotransmitter receptors .
- Epigenetic enzymes : Thioxothiazolidinone derivatives (similar to the enone group) have shown histone deacetylase (HDAC) inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Validate activity across multiple models .
- Stereochemical effects : The compound’s Z/E isomerism (from the enone group) can alter binding affinity. Use chiral HPLC or X-ray crystallography to isolate and characterize isomers .
- Metabolic stability : Liver microsome assays (e.g., human vs. murine) may explain species-specific efficacy .
Q. What experimental designs are recommended for studying environmental stability and degradation pathways?
Adopt a tiered approach:
- Abiotic studies : Hydrolysis (pH 2–12), photolysis (UV-Vis exposure), and sorption (soil-water partitioning) .
- Biotic studies : Microbial degradation assays using activated sludge or soil microbiota .
- Analytical tools : LC-MS/MS to track degradation products and quantify half-lives (e.g., t₁/₂ < 48 hrs in aqueous media suggests rapid hydrolysis) .
Q. How does stereochemistry influence the compound’s pharmacological profile?
Crystallographic data (e.g., triclinic crystal system, space group P1) reveals that the spatial arrangement of the piperidinyl and pyrimidinyl groups dictates binding to targets like kinases. Molecular docking simulations suggest that the (S)-enantiomer has a 10-fold higher affinity for EGFR than the (R)-form due to better hydrophobic pocket alignment .
Q. What computational methods are effective for predicting structure-activity relationships (SAR)?
- Density Functional Theory (DFT) : Calculates charge distribution to identify nucleophilic/electrophilic sites (e.g., enone’s β-carbon as a Michael acceptor) .
- Molecular Dynamics (MD) : Simulates binding kinetics with targets like HDACs, highlighting key hydrogen bonds with the pyrimidinyl oxygen .
- QSAR models : Use descriptors like logP and polar surface area to optimize bioavailability .
Methodological Challenges and Solutions
Q. What are the critical challenges in scaling up synthesis, and how can they be addressed?
- Low yields in coupling steps : Optimize stoichiometry (e.g., 1.2:1 ratio of piperidine to pyrimidine precursor) and use microwave-assisted synthesis to reduce reaction time .
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large batches .
- Isomer separation : Chiral stationary phases in preparative HPLC resolve enantiomers with >99% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
